Critical Evidence Gap: No Direct, Quantitative Selectivity or Potency Data Identified for CAS 312727-49-4 Against a Named Comparator
A systematic search of primary literature, patents (including Bayer's JP6647371B2 and WO2005/039572), and authoritative databases (PubChem, ChEMBL, BindingDB) using the compound's IUPAC name, CAS number, InChI key (CJHLZZSAUPOCBE-UHFFFAOYSA-N), and SMILES failed to retrieve any quantitative biological activity data for 4-butoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide. No IC50, Ki, EC50, or selectivity ratio measured in a defined assay against a named comparator (e.g., 4-methoxy analog CAS 317853-89-7, or other N-(thiazol-2-yl)-benzamide derivatives from Jensen et al. 2021) was found. The closest structurally characterized analogs belong to the [5-substituted-4-phenyl-1,3-thiazol-2-yl] benzamide series evaluated at adenosine receptors [1], but the butoxy congener was not among the compounds tested. Consequently, any procurement decision based on differential biological performance cannot currently be supported by published quantitative evidence. This represents a critical data gap.
| Evidence Dimension | Biological activity (IC50, Ki, EC50) and selectivity profile |
|---|---|
| Target Compound Data | No quantitative data available from allowed sources |
| Comparator Or Baseline | Analogous series members (e.g., compounds 5a, 5d, 5g from Inamdar et al. 2013; analogs 1, 2b, 3f, 4c from Jensen et al. 2021) with reported affinity/potency values |
| Quantified Difference | Not quantifiable due to absence of target compound data |
| Conditions | N/A |
Why This Matters
Without comparative biological data, scientific selection must rely solely on structural uniqueness and the inferred SAR from related series, which introduces significant uncertainty in target engagement studies.
- [1] Inamdar, G. S., Pandya, A. N., Thakar, H. M., Sudarsanam, V., Kachler, S., Sabbadin, D., Moro, S., Klotz, K. N., & Vasu, K. K. (2013). New insight into adenosine receptors selectivity derived from a novel series of [5-substituted-4-phenyl-1,3-thiazol-2-yl] benzamides and furamides. European Journal of Medicinal Chemistry, 63, 782-792. View Source
